Cas no 92973-24-5 (5-2-(Trifluoromethyl)phenyl-2-furoic Acid)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid structure
92973-24-5 structure
Product Name:5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Número CAS:92973-24-5
MF:C12H7F3O3
Megavatios:256.177394151688
MDL:MFCD02602847
CID:801078
PubChem ID:647499
Update Time:2025-06-15

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Propiedades químicas y físicas

Nombre e identificación

    • 2-Furancarboxylic acid,5-[2-(trifluoromethyl)phenyl]-
    • 5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
    • 5-(2-TRIFLUOROMETHYLPHENYL)-FURAN-2-CARBOXYLIC ACID
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic Acid
    • 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic acid (ACI)
    • 5-(2-trifluoromethylphenyl)furan-2-carboxylic acid
    • 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
    • EN300-109243
    • CS-0095183
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid, 97%
    • SR-01000363008-1
    • SB61061
    • PD037053
    • Q27096978
    • VS-01350
    • CHEMBL200377
    • 5-[2-(Trifluoromethyl)phenyl]-2-furoic
    • 5-(2-(trifluoromethyl)phenyl)furan-2-carboxylic acid
    • 92973-24-5
    • HMS3604L03
    • MFCD02602847
    • IJPNRBZMRINMMR-UHFFFAOYSA-N
    • 5-[2-(Trifluoromethyl)phenyl]-2-furancarboxylic Acid;
    • BBL003481
    • PD005490
    • 2evc
    • AKOS000109200
    • BDBM50175443
    • DB07759
    • NS00068266
    • DB-349790
    • G86129
    • DTXSID40349440
    • HMS2494F03
    • Z57727924
    • STK055280
    • SMR000011380
    • SCHEMBL376111
    • SR-01000363008
    • KUC100872N
    • MLS000032257
    • 5-2-(Trifluoromethyl)phenyl-2-furoic Acid
    • MDL: MFCD02602847
    • Renchi: 1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17)
    • Clave inchi: IJPNRBZMRINMMR-UHFFFAOYSA-N
    • Sonrisas: O=C(C1=CC=C(C2C(C(F)(F)F)=CC=CC=2)O1)O

Atributos calculados

  • Calidad precisa: 256.03472857g/mol
  • Masa isotópica única: 256.03472857g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 18
  • Cuenta de enlace giratorio: 3
  • Complejidad: 316
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 3.4
  • Superficie del Polo topológico: 50.4Ų

Propiedades experimentales

  • Color / forma: 固体
  • Denso: 1.395
  • Punto de fusión: 163-167 °C (lit.)
  • Punto de ebullición: 372.9°C at 760 mmHg
  • Punto de inflamación: 179.3°C
  • índice de refracción: 1.511
  • Presión de vapor: 0.0±0.9 mmHg at 25°C

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Información de Seguridad

  • Símbolo: GHS06
  • Palabra de señal:Danger
  • Instrucciones de peligro: H301-H315-H317-H319-H335
  • Declaración de advertencia: P261-P280-P301+P310-P305+P351+P338
  • Número de transporte de mercancías peligrosas:UN 2811 6.1 / PGIII
  • Wgk Alemania:3
  • Código de categoría de peligro: 25-36/37/38-43
  • Instrucciones de Seguridad: 26-36/37
  • Señalización de mercancías peligrosas: T
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-2-(Trifluoromethyl)phenyl-2-furoic Acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A019118834-5g
5-(2-(Trifluoromethyl)phenyl)furan-2-carboxylic acid
92973-24-5 95%
5g
$177.48 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T921116-1g
5-[2-(Trifluoromethyl)phenyl]-2-furoic acid
92973-24-5 97%
1g
¥515.70 2022-08-31
abcr
AB371997-1 g
5-[2-(Trifluoromethyl)phenyl]furan-2-carboxylic acid; .
92973-24-5
1 g
€239.50 2023-07-19
Chemenu
CM196179-10g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
10g
$338 2021-08-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
645540-1G
5-2-(Trifluoromethyl)phenyl-2-furoic Acid
92973-24-5 97%
1G
402.14 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
645540-5G
5-2-(Trifluoromethyl)phenyl-2-furoic Acid
92973-24-5 97%
5G
1515.06 2021-05-17
eNovation Chemicals LLC
Y1258391-100mg
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC
92973-24-5 97%
100mg
$325 2024-06-06
eNovation Chemicals LLC
Y1258391-1g
5-[2-(TRIFLUOROMETHYL)PHENYL]-2-FUROIC
92973-24-5 97%
1g
$800 2024-06-06
Chemenu
CM196179-1g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
1g
$*** 2023-05-29
Chemenu
CM196179-5g
5-(2-Trifluoromethyl-phenyl)-furan-2-carboxylic acid
92973-24-5 95%
5g
$*** 2023-05-29

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Cupric chloride
Referencia
Synthesis and bioactivity research of glycine hydrazides derivatives
Ren, Tianrui; Yu, Songrui; Xue, Sijia; Bian, Wangdong, Nongyaoxue Xuebao, 2008, 10(2), 151-155

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Catalysts: Cupric chloride
Referencia
Synthesis of benzoic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide and 2-furancarboxylic acid 2-[[[[5-phenyl-2-furanyl]carbonyl]amino]thioxomethyl]hydrazide derivatives and determination of their activity as agrochemical fungicides and herbicides
Xue, Xi-Jia; Bian, Wang-Dong; Chai, An; Yu, Song-Rui, Youji Huaxue, 2008, 28(5), 865-869

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Silver nitrate Solvents: Ethanol ,  Water ;  rt → 60 °C; 2 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
Derivatives of (R)-3-(5-Furanyl)carboxamido-2-aminopropanoic Acid as Potent NMDA Receptor Glycine Site Agonists with GluN2 Subunit-Specific Activity
Zhao, Fabao; Atxabal, Unai; Mariottini, Sofia; Yi, Feng; Lotti, James S.; et al, Journal of Medicinal Chemistry, 2022, 65(1), 734-746

Métodos de producción 4

Condiciones de reacción
Referencia
5-(Substituted phenyl)-2-furancarboxylic acids
, Czechoslovakia, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  30 min, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Synthesis of heterocycles from arylation products of unsaturated compounds: XVIII. 5-Arylfuran-2-carboxylic acids and their application in the synthesis of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives
Gorak, Yu. I.; Obushak, N. D.; Matiichuk, V. S.; Lytvyn, R. Z., Russian Journal of Organic Chemistry, 2009, 45(4), 541-550

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
Heterocycle-linked Phenylbenzyl Amides as Novel TRPV1 Antagonists and Their TRPV1 Binding Modes: Constraint-Induced Enhancement of In Vitro and In Vivo Activities
Kim, Nam-Jung; Li, Fu-Nan; Lee, Jin Hee; Park, Seul-gi; Kim, Kyeojin; et al, Chemistry - An Asian Journal, 2013, 8(2), 400-409

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Silver oxide (Ag2O)
Referencia
Semisynthetic cephalosporines. I. An improved synthesis of 5-aryl-2-furancarboxylic acids
Janda, L.; Voticky, Z., Chemicke Zvesti, 1984, 38(4), 507-13

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
Referencia
Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives
Xue, Si-Jia; Lu, Cheng-Liang, Youji Huaxue, 2008, 28(6), 1083-1086

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C; 20 min, 0 °C
1.2 Reagents: Cupric chloride Solvents: Acetone ,  Water ;  0 °C; 1 d, rt
Referencia
Hydroxamic Acids as Potent Inhibitors of FeII and MnII E. coli Methionine Aminopeptidase: Biological Activities and X-ray Structures of Oxazole Hydroxamate-EcMetAP-Mn Complexes
Huguet, Florian; Melet, Armelle; Alves de Sousa, Rodolphe; Lieutaud, Aurelie; Chevalier, Jacqueline; et al, ChemMedChem, 2012, 7(6), 1020-1030

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  30 min, rt
Referencia
Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists
Lim, Chae Jo ; Kim, Nam Hui; Park, Hye Jin; Lee, Byung Ho ; Oh, Kwang-Seok ; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 577-580

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Catalysts: Cupric chloride Solvents: Water ;  0 °C; 4 h, rt; 16 h, rt
Referencia
Synthesis and biological activities of some triazolothiadiazoles containing ibuprofen moiety
Raviprabha, K.; Poojary, Boja; Manjunatha, K.; Vasantha, K.; Fernandes, N. Jennifer; et al, Pharma Chemica, 2016, 8(2), 1-9

Métodos de producción 12

Condiciones de reacción
1.1 Solvents: Dimethyl sulfoxide ,  Dimethylformamide ;  1 h, rt
1.2 overnight, 60 °C
1.3 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 min, 120 °C
1.4 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  3 h, rt
Referencia
Ionic immobilization, diversification, and release: Application to the generation of a library of methionine aminopeptidase inhibitors
Vedantham, Punitha; Guerra, Jennifer M.; Schoenen, Frank; Huang, Min; Gor, Parul J.; et al, Journal of Combinatorial Chemistry, 2008, 10(2), 185-194

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  0 °C
1.2 Solvents: Water
1.3 Catalysts: Cuprous chloride Solvents: Water ;  rt; 4 h, rt; 16 h, rt
Referencia
Synthesis of some thiadiazolotriazinone derivatives as possible antimicrobial agents
Prasad, D. Jagadeesh; Karthikeyan, M. S.; Karegoudar, Prakash B.; Poojary, Boja; Holla, B. Shivarama; et al, Phosphorus, 2007, 182(5), 1083-1091

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.2 Reagents: Cupric chloride
Referencia
Metalloform-selective inhibition: Synthesis and structure-activity analysis of Mn(II)-form-selective inhibitors of Escherichia coli methionine aminopeptidase
Huang, Qing-Qing; Huang, Min; Nan, Fa-Jun; Ye, Qi-Zhuang, Bioorganic & Medicinal Chemistry Letters, 2005, 15(24), 5386-5391

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Raw materials

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Preparation Products

5-2-(Trifluoromethyl)phenyl-2-furoic Acid Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
Número de pedido:A948882
Estado del inventario:in Stock
Cantidad:5g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 16:02
Precio ($):178.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92973-24-5)5-2-(Trifluoromethyl)phenyl-2-furoic Acid
A948882
Pureza:99%
Cantidad:5g
Precio ($):178.0